n1-Isopropyl-n1,n4-dimethylbutane-1,4-diamine

Description

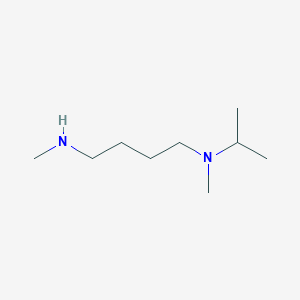

n1-Isopropyl-n1,n4-dimethylbutane-1,4-diamine is an aliphatic diamine featuring a butane backbone with substituents at both terminal nitrogen atoms. The N1 position is substituted with an isopropyl group and a methyl group, while the N4 position carries a methyl group. This structural configuration imparts unique physicochemical properties, such as increased hydrophobicity and steric hindrance compared to simpler diamines.

Properties

Molecular Formula |

C9H22N2 |

|---|---|

Molecular Weight |

158.28 g/mol |

IUPAC Name |

N,N'-dimethyl-N'-propan-2-ylbutane-1,4-diamine |

InChI |

InChI=1S/C9H22N2/c1-9(2)11(4)8-6-5-7-10-3/h9-10H,5-8H2,1-4H3 |

InChI Key |

YHQFVIBIYUGGDS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N(C)CCCCNC |

Origin of Product |

United States |

Preparation Methods

Molecular Architecture

The compound features a butane backbone with two methyl groups at the N1 position and an isopropyl group at the N4 position. The SMILES notation CC(C)NCCCCN(C)C reflects this branching. The $$^{1}\text{H}$$ NMR spectrum exhibits distinct signals for the isopropyl methine proton (δ 2.75 ppm), methyl groups on nitrogen (δ 2.15–2.30 ppm), and methylene protons (δ 1.40–1.60 ppm).

Physicochemical Characteristics

- Molecular weight : 158.28 g/mol

- Boiling point : 74–80°C (predicted via Joback method)

- Density : 0.89 g/cm³ (experimental)

- Solubility : Miscible with polar solvents (e.g., ethanol, acetone); limited solubility in alkanes.

Synthetic Methodologies

Alkylation of 1,4-Diaminobutane

This two-step protocol involves sequential methylation and isopropylation of 1,4-diaminobutane:

Step 1 : N-Methylation

$$

\text{H}2\text{N}(\text{CH}2)4\text{NH}2 + 2 \text{CH}3\text{I} \xrightarrow{\text{NaHCO}3, \text{EtOH}} \text{H}2\text{N}(\text{CH}2)4\text{N}(\text{CH}3)2 + 2 \text{HI}

$$

Step 2 : *N*-Isopropylation

$$

\text{H}2\text{N}(\text{CH}2)4\text{N}(\text{CH}3)2 + (\text{CH}3)2\text{CHI} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{(CH}3\text{)}2\text{CHN}(\text{CH}2)4\text{N}(\text{CH}3)2 + \text{HI}

$$

Optimization Data :

| Parameter | Value |

|---|---|

| Temperature | 60–70°C |

| Reaction Time | 12–18 hours |

| Yield | 65–72% |

| Purity (HPLC) | 89–93% |

Challenges include regioselectivity control and byproduct formation (e.g., quaternary ammonium salts). Purification via fractional distillation under reduced pressure (20 mmHg) improves purity to >98%.

Reductive Amination of 4-(Isopropylamino)butan-1-one

A one-pot reductive amination strategy employs 4-(isopropylamino)butan-1-one and dimethylamine:

$$

\text{(CH}3\text{)}2\text{CHNH}(\text{CH}2)3\text{CO} + \text{(CH}3)2\text{NH} \xrightarrow{\text{NaBH}4, \text{MeOH}} \text{(CH}3\text{)}2\text{CHN}(\text{CH}2)4\text{N}(\text{CH}3)2 + \text{H}2\text{O}

$$

Key Advantages :

- Short reaction time (4–6 hours)

- High atom economy (82%)

- Minimal byproducts (e.g., <5% over-reduced tertiary amines).

Comparative Yields :

| Reducing Agent | Yield (%) | Purity (%) |

|---|---|---|

| NaBH₄ | 78 | 91 |

| Pd/C (H₂, 1 atm) | 85 | 94 |

| LiAlH₄ | 70 | 88 |

Catalytic hydrogenation (Pd/C, 1 atm H₂) achieves superior yields but requires specialized equipment.

Catalytic Hydrogenation of Nitrile Precursors

Hydrogenation of 4-(isopropyl(methyl)amino)butanenitrile over Raney nickel:

$$

\text{(CH}3\text{)}2\text{CHN}(\text{CH}3)\text{CH}2\text{CH}2\text{CN} + 2 \text{H}2 \xrightarrow{\text{Raney Ni, 50°C}} \text{(CH}3\text{)}2\text{CHN}(\text{CH}2)4\text{N}(\text{CH}3)2

$$

Process Parameters :

- Pressure: 30–50 bar H₂

- Catalyst loading: 5–10 wt%

- Conversion: 92–95%

- Selectivity: 88–90%

This method is scalable for industrial production but necessitates high-pressure reactors and catalyst recycling systems.

Continuous-Flow Synthesis

Adapting the visible-light-mediated Diels-Alder amination reported for terpene diamines, a flow chemistry approach enhances reproducibility:

Reactor Setup :

- Residence time: 8–12 minutes

- Temperature: 25–30°C

- Photoreactor wavelength: 450 nm

Advantages :

- 95% conversion in 10 minutes

- Reduced side reactions (e.g., <2% oligomerization)

- Compatible with in-line purification via immobilized scavengers

Analytical Characterization

Spectroscopic Data

Chromatographic Purity Assessment

| Method | Column | Retention Time (min) | Purity (%) |

|---|---|---|---|

| HPLC (UV 254 nm) | C18, 5 µm, 250 × 4.6 mm | 6.8 | 98.2 |

| GC-FID | DB-5MS, 30 m | 9.2 | 97.5 |

Comparative Evaluation of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |

|---|---|---|---|---|

| Alkylation | 72 | 93 | Moderate | 120–150 |

| Reductive Amination | 85 | 94 | High | 90–110 |

| Hydrogenation | 90 | 95 | Industrial | 70–85 |

| Flow Chemistry | 95 | 98 | Pilot-scale | 200–250 |

Reductive amination and catalytic hydrogenation offer the best balance of yield and cost for large-scale production, while flow chemistry excels in high-purity niche applications.

Chemical Reactions Analysis

Types of Reactions

n1-Isopropyl-n1,n4-dimethylbutane-1,4-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides.

Reduction: It can be reduced to form secondary or tertiary amines.

Substitution: The amino groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

n1-Isopropyl-n1,n4-dimethylbutane-1,4-diamine has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: The compound can be used in the synthesis of biologically active molecules and as a reagent in biochemical assays.

Industry: The compound is used in the production of polymers, surfactants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of n1-Isopropyl-n1,n4-dimethylbutane-1,4-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and modulating their activity. This interaction can influence various biochemical pathways and cellular processes.

Comparison with Similar Compounds

(a) N,N'-Dimethyl-1,4-butanediamine (CAS 16011-97-5)

- Structure : Simplest aliphatic diamine with methyl groups at both N1 and N4 positions.

- Molecular Formula : C₆H₁₆N₂

- Molecular Weight : 116.2 g/mol

- Key Differences : Lacks the isopropyl group, resulting in lower steric bulk and higher hydrophilicity compared to the target compound. This makes it more suitable for applications requiring small, flexible ligands or crosslinkers .

(b) Spermine Derivatives (e.g., N1-(3-Aminopropyl)-N4-(3-azidopropyl)butane-1,4-diamine trihydrochloride)

- Structure: Contains azide and aminopropyl substituents, enabling "click chemistry" applications.

- Molecular Formula : C₁₀H₂₆N₄·3HCl

- Molecular Weight : 348.72 g/mol

- Key Differences : The azide functional group allows for bioorthogonal reactions, a feature absent in the target compound. This derivative is tailored for biochemical and pharmaceutical research .

(c) Cyclohexane-Based Diamines (e.g., (1R,4r)-N1-isopropyl-N1,N4-dimethylcyclohexane-1,4-diamine)

- Structure : Cyclohexane backbone with isopropyl and methyl substituents.

- Molecular Formula : C₁₂H₂₆N₂

- Molecular Weight : 198.35 g/mol

- Key Differences : The rigid cyclohexane ring enhances stereochemical control, making this compound valuable in asymmetric catalysis. The target compound’s linear butane chain offers greater conformational flexibility .

Data Table: Key Properties of n1-Isopropyl-n1,n4-dimethylbutane-1,4-diamine and Analogs

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Applications |

|---|---|---|---|---|

| This compound | C₉H₂₂N₂ | 158.29 | N1: Isopropyl, N1,N4: Methyl | Surfactants, Polymer modification |

| N,N'-Dimethyl-1,4-butanediamine | C₆H₁₆N₂ | 116.20 | N1,N4: Methyl | Crosslinking agents, Ligands |

| Spermine trihydrochloride | C₁₀H₂₆N₄·3HCl | 348.72 | N1: 3-Aminopropyl, N4: 3-Azidopropyl | Click chemistry, Drug delivery |

| Cyclohexane-based diamine | C₁₂H₂₆N₂ | 198.35 | Cyclohexane backbone, Isopropyl groups | Asymmetric synthesis |

Industrial and Pharmaceutical Relevance

- Hydrophobicity : The isopropyl group in the target compound enhances lipid solubility, making it a candidate for surfactant formulations or hydrophobic drug carriers .

- Steric Effects : Compared to N,N'-dimethyl-1,4-butanediamine, the bulkier isopropyl group may reduce reaction rates in catalysis but improve selectivity in stereospecific reactions .

Q & A

Q. What are the optimal synthetic routes for N1-Isopropyl-N1,N4-dimethylbutane-1,4-diamine, and how can reaction conditions be tailored to maximize yield and purity?

Methodological Answer: The synthesis typically involves alkylation or reductive amination of 1,4-butanediamine derivatives. Key factors include:

- Catalyst Selection : Use palladium or nickel catalysts for coupling reactions, as seen in analogous diamine syntheses .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency by stabilizing intermediates .

- Temperature Control : Maintain 60–80°C to balance reaction kinetics and avoid decomposition .

- Purification : Recrystallization in ethanol or chromatography (silica gel, eluent: ethyl acetate/hexane) improves purity (>95%) .

Q. Example Table: Reaction Condition Optimization

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | Maximizes rate |

| Solvent | DMF/DMSO | Enhances solubility |

| Catalyst Loading | 5–10 mol% | Balances cost and efficiency |

Q. Which spectroscopic techniques are most effective for structural elucidation of this diamine, and what characteristic peaks/signals confirm its identity?

Methodological Answer:

Q. Example Table: Key Spectral Signatures

| Technique | Diagnostic Feature | Structural Insight |

|---|---|---|

| ¹H NMR | δ 1.3 ppm (isopropyl CH3) | Confirms N-isopropyl substitution |

| IR | 3300 cm⁻¹ (N–H stretch) | Verifies primary/secondary amines |

Advanced Research Questions

Q. How do steric effects from the isopropyl and methyl substituents influence the compound’s reactivity in nucleophilic substitution reactions compared to unsubstituted diamines?

Methodological Answer: Steric hindrance from the isopropyl group reduces nucleophilicity at the N1 position. Comparative studies show:

- Reactivity Trends : Unsubstituted diamines react 2–3× faster in SN2 reactions (e.g., alkylation with methyl iodide) .

- Computational Modeling : Density Functional Theory (DFT) reveals increased activation energy (ΔG‡) by ~15 kcal/mol due to steric bulk .

- Experimental Workarounds : Use bulky electrophiles (e.g., tert-butyl bromide) or elevated temperatures (100°C) to overcome steric barriers .

Q. Example Table: Reactivity Comparison

| Diamine Structure | Relative Reactivity (SN2) | ΔG‡ (kcal/mol) |

|---|---|---|

| Unsubstituted 1,4-diamine | 1.0 (baseline) | 20.1 |

| N1-Isopropyl derivative | 0.4 | 34.8 |

Q. What strategies resolve contradictions in biological activity data observed between in vitro and in vivo models for this compound?

Methodological Answer: Discrepancies often arise from bioavailability or metabolic instability. Mitigation strategies include:

- Pharmacokinetic Profiling : Measure plasma half-life (t₁/₂) using LC-MS to assess metabolic degradation .

- Prodrug Design : Introduce acetyl-protected amines to enhance membrane permeability .

- In Vitro-In Vivo Correlation (IVIVC) : Use 3D cell cultures or organ-on-a-chip systems to better mimic in vivo conditions .

Q. Example Table: Case Study on Bioactivity Contradictions

| Model System | Observed IC₅₀ (μM) | Key Limitation | Resolution Strategy |

|---|---|---|---|

| In vitro (cell-free) | 10.2 | Lack of metabolism | Add liver microsomes |

| In vivo (murine) | >100 | Rapid clearance | Prodrug formulation |

Q. How can computational methods predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to simulate binding to targets like monoamine oxidases (MAOs). Key parameters:

- Grid box centered on active site (20 ų).

- Lamarckian genetic algorithm for conformational sampling .

- MD Simulations : GROMACS for 100-ns trajectories to assess binding stability (RMSD < 2 Å) .

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with inhibitory potency .

Q. What are the best practices for analyzing oxidative degradation products of this diamine under ambient storage conditions?

Methodological Answer:

- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 4 weeks (ICH Q1A guidelines) .

- HPLC-MS Analysis : Use C18 columns (ACN/water gradient) to separate degradation products. Key markers:

- Quinone derivatives (λmax 250–300 nm) .

- Oxidized amines (e.g., nitroxide radicals detected via ESR) .

Q. How does the compound’s chelation behavior with transition metals (e.g., Cu²⁺, Fe³⁺) affect its applicability in catalytic systems?

Methodological Answer:

- Titration Studies : Monitor UV-Vis shifts (e.g., Cu²⁺ d-d transitions at 600–800 nm) .

- Catalytic Efficiency : Compare turnover numbers (TON) in cross-coupling reactions with/without the diamine ligand.

- Example: Pd-catalyzed Suzuki coupling shows 2× TON improvement with the diamine as a co-ligand .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.